5-bromo-N-(sec-butyl)pyridin-2-amine
Overview
Description
5-bromo-N-(sec-butyl)pyridin-2-amine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a bromine atom at the 5-position and a sec-butyl group attached to the nitrogen atom
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of ligands for coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Utilized in the design of novel pharmaceuticals targeting specific biological pathways.
Industry:
- Applied in the development of advanced materials, including polymers and catalysts.
- Used in the synthesis of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 5-bromo-2-pyridinecarboxylic acid and sec-butylamine.
Reaction Steps:
Industrial Production Methods:
- The industrial production of 5-bromo-N-(sec-butyl)pyridin-2-amine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine substituent, potentially leading to debromination.
Substitution: The bromine atom in the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products:
Oxidation: 5-bromo-N-(sec-butyl)pyridin-2-amine N-oxide.
Reduction: 2-pyridinyl-N-(sec-butyl)amine.
Substitution: N-(5-Substituted-2-pyridinyl)-N-(sec-butyl)amine derivatives.
Mechanism of Action
The mechanism of action of 5-bromo-N-(sec-butyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine substituent and sec-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further contributing to its biological activity.
Comparison with Similar Compounds
N-(5-Chloro-2-pyridinyl)-N-(sec-butyl)amine: Similar structure but with a chlorine substituent instead of bromine.
N-(5-Methyl-2-pyridinyl)-N-(sec-butyl)amine: Features a methyl group at the 5-position instead of bromine.
N-(5-Fluoro-2-pyridinyl)-N-(sec-butyl)amine: Contains a fluorine atom at the 5-position.
Uniqueness:
- The presence of the bromine atom in 5-bromo-N-(sec-butyl)pyridin-2-amine can enhance its reactivity and influence its electronic properties compared to its chloro, methyl, and fluoro analogs. This can result in distinct chemical behavior and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
5-bromo-N-butan-2-ylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-3-7(2)12-9-5-4-8(10)6-11-9/h4-7H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTJXNYUSZXHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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